3,3-Difluorocycloheptan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

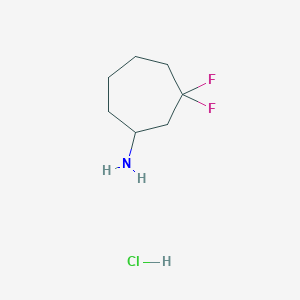

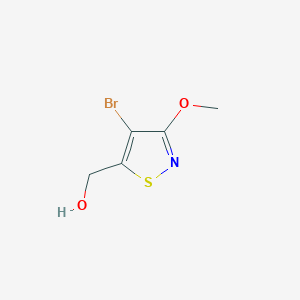

3,3-Difluorocycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N . It is a versatile compound used in diverse scientific research.

Molecular Structure Analysis

The molecular structure of 3,3-Difluorocycloheptan-1-amine hydrochloride consists of a seven-membered ring (cycloheptane) with two fluorine atoms attached to the third carbon atom and an amine group attached to the first carbon atom . The presence of the hydrochloride group indicates that this compound is a hydrochloride salt .Physical And Chemical Properties Analysis

3,3-Difluorocycloheptan-1-amine hydrochloride is a powder with a molecular weight of 185.64 . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

Stereoselective Synthesis : A study by Eberle and Keese (2010) describes the synthesis of various cyclosporins involving 3,3-Difluorocycloheptan-1-amine hydrochloride. This compound was used in the preparation of hexafluoro-N-(2-hydroxyethoxy) valine derivatives, highlighting its role in complex peptide synthesis Eberle & Keese, 2010.

Mechanism of Amide Formation : Nakajima and Ikada (1995) investigated the mechanism of amide formation in aqueous media using a similar compound, offering insights into the chemical reactivity and potential applications in bioconjugation Nakajima & Ikada, 1995.

Catalytic Asymmetric Reduction : Gosselin et al. (2005) reported the use of lithium bis(trimethylsilyl)amide with perfluorinated ketones, leading to the formation of racemic perfluoromethylated amine hydrochloride salts. This demonstrates the compound's utility in asymmetric synthesis and catalysis Gosselin et al., 2005.

Synthesis of N,N′-Diaryldipeptide Amides : Bossio et al. (1994) utilized amine hydrochlorides in the synthesis of dipeptide derivatives, indicating the potential of 3,3-Difluorocycloheptan-1-amine hydrochloride in peptide and amide synthesis Bossio et al., 1994.

Applications in Biomedical Research

Antineoplastic Agents Synthesis : Pettit et al. (2003) explored the synthesis of amino acid amides using similar amines for cancer cell growth inhibition, which may be relevant for 3,3-Difluorocycloheptan-1-amine hydrochloride in oncology research Pettit et al., 2003.

Synthesis of Fluorous Amines for Circular Dichroism Studies : Szabó et al. (2006) synthesized perfluoroalkyl-substituted enantiopure amines, a process potentially relevant to 3,3-Difluorocycloheptan-1-amine hydrochloride for studying chiral properties Szabó et al., 2006.

Amine Fluoride Gel Toxicity Study : Knoll-Köhler and Stiebel (2002) studied the toxicity of amine hydrofluorides on human cells, which could be relevant in assessing the biological effects of related compounds Knoll-Köhler & Stiebel, 2002.

Optical Detection of Amines : Tamiaki et al. (2013) discussed the reaction of synthetic pigments with amines for optical detection, hinting at potential analytical applications of 3,3-Difluorocycloheptan-1-amine hydrochloride Tamiaki et al., 2013.

Anti-Influenza Virus Activity : Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety for anti-influenza virus activity, suggesting potential antiviral applications Oka et al., 2001.

Synthesis of the 8-Azabicyclo [3,2,1] Octanic System : Kashman and Cherkez (1972) developed a method for synthesizing optically active N-substituted-nortropinones, which could be applicable to 3,3-Difluorocycloheptan-1-amine hydrochloride for CD research Kashman & Cherkez, 1972.

Safety and Hazards

The safety information for 3,3-Difluorocycloheptan-1-amine hydrochloride indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3,3-difluorocycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(10)5-7;/h6H,1-5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLTUEWRFPMTPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)N)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide](/img/structure/B2370540.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate](/img/structure/B2370543.png)

![N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370546.png)

![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)

![7-Dromo-2-chloro-4-methoxybenzo[d]thiazole](/img/structure/B2370552.png)

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)